molecular formula C8H16O B3050181 (2,2,3,3-Tetramethylcyclopropyl)methanol CAS No. 2415-96-5

(2,2,3,3-Tetramethylcyclopropyl)methanol

Cat. No. B3050181
CAS RN: 2415-96-5
M. Wt: 128.21 g/mol
InChI Key: JWMVEHPZNUNGIO-UHFFFAOYSA-N
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Description

“(2,2,3,3-Tetramethylcyclopropyl)methanol” is a chemical compound with the molecular formula C8H16O . It contains a total of 25 bonds, including 9 non-hydrogen bonds, 1 rotatable bond, 1 three-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “(2,2,3,3-Tetramethylcyclopropyl)methanol” includes a three-membered ring, a hydroxyl group, and a primary alcohol . The molecule contains a total of 25 bonds, including 9 non-hydrogen bonds and 1 rotatable bond .

Scientific Research Applications

Methanol Utilization in Microorganisms

Methanol is recognized as a potential feedstock for the bioproduction of fuels and chemicals. Corynebacterium glutamicum has been engineered as a synthetic methylotroph for methanol-dependent growth and glutamate production. This engineered microorganism co-utilizes methanol and xylose, with methanol being an indispensable carbon source. The carbon derived from methanol was assimilated into intracellular components, demonstrating the potential of methanol in bioconversion into useful chemicals (Tuyishime et al., 2018).

Methanol's Role in the Ecosystem

Methanol is an abundant atmospheric volatile organic compound released from living and decaying plant material. It serves as a carbon source for methanol-utilizing microorganisms in forest soils. A study on the biodiversity of these microorganisms in a deciduous forest soil found that the main bacterial methanol-utilizers were members of the Beijerinckiaceae, indicating the ecological significance of methanol in soil environments (Morawe et al., 2017).

Methanol in Marine Phytoplankton

Methanol production by marine phytoplankton represents a major source of this compound in the upper water column of the world’s oceans. Various phytoplankton species have been found to produce methanol, highlighting its significance in marine ecosystems and its potential role in the global methanol cycle (Mincer & Aicher, 2016).

Methanol in Biotechnological Production

Methanol has been used as a co-substrate in the production of carbon-13-labeled cadaverine by engineered Corynebacterium glutamicum. This highlights methanol's application in biotechnological production processes and its potential in creating value-added products from non-natural carbon substrates (Lessmeier et al., 2015).

Methanol in Analytical Methods

Methanol has been used as a solvent in the development of analytical methods, such as gas chromatography–flame ionization detection for the quantification of methanol and ethanol from bioreactor samples. This emphasizes methanol's role in analytical chemistry and bioprocess optimization (Joseph et al., 2022).

Mechanism of Action

properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMVEHPZNUNGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337710
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,3,3-Tetramethylcyclopropyl)methanol

CAS RN

2415-96-5
Record name 2,2,3,3-Tetramethylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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